molecular formula C21H26N2O3 B6577526 1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1209624-97-4

1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B6577526
CAS No.: 1209624-97-4
M. Wt: 354.4 g/mol
InChI Key: OTWGBIOCKVDIDG-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea is a urea-based compound featuring two distinct substituents:

  • 4-Methoxyphenylmethyl group: A benzyl moiety with a methoxy group at the para position, contributing electron-donating effects and moderate lipophilicity.
  • 4-Phenyloxan-4-ylmethyl group: A tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, introducing steric bulk and enhanced lipophilicity due to the aromatic system.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-9-7-17(8-10-19)15-22-20(24)23-16-21(11-13-26-14-12-21)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWGBIOCKVDIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons

The following compounds are structurally or functionally relevant for comparison:

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Compound 4)
  • Structure: Features a urea core with a 4-chloro-3-(trifluoromethyl)phenyl group (electron-withdrawing substituents) and a 4-hydroxyphenyl group (polar, hydrogen-bond donor) .
  • Key Differences vs. Target Compound :
    • Substituent Effects : The trifluoromethyl and chloro groups in Compound 4 enhance electrophilicity and metabolic stability compared to the methoxy and oxane groups in the target compound.
    • Polarity : The 4-hydroxyphenyl group increases aqueous solubility relative to the target’s methoxyphenyl and phenyloxane groups.
    • Synthesis : Compound 4 was synthesized via carbamate intermediacy using DABCO and acetonitrile under reflux , whereas the target compound’s synthesis route is unspecified.
Piperazine Derivatives (RA [2,4] and RA [2,5])
  • Structures :
    • RA [2,4] : 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[(4-methylphenyl)methyl]piperazine.
    • RA [2,5] : 1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine .
  • Key Differences vs. Target Compound: Core Structure: Piperazine (6-membered ring with two nitrogen atoms) vs. urea. Substituent Similarities: Both RA [2,4] and the target compound share the 4-methoxyphenyl group, suggesting comparable electronic profiles for this moiety. Physical Properties: RA [2,4] is a yellowish solid with 99% purity, while RA [2,5] is a yellow oil with 95% purity .

Data Table: Comparative Analysis

Property Target Compound Compound 4 RA [2,4]
Core Structure Urea Urea Piperazine
Substituent 1 4-Methoxyphenylmethyl 4-Chloro-3-(trifluoromethyl)phenyl (2E)-3-(4-Methoxyphenyl)but-2-en-1-yl
Substituent 2 4-Phenyloxan-4-ylmethyl 4-Hydroxyphenyl 4-Methylphenylmethyl
Key Functional Groups Methoxy, oxane, phenyl Chloro, trifluoromethyl, hydroxy Methoxy, alkenyl, methylphenyl
Polarity Moderate (methoxy + oxane) High (hydroxy + trifluoromethyl) Low (methylphenyl + methoxy)
Synthetic Yield Not reported Not specified 15% (RA [2,4]), 43% (RA [2,5])
Purity (UHPLC) Not reported Not specified 99% (RA [2,4]), 95% (RA [2,5])

Research Findings and Implications

In contrast, Compound 4’s trifluoromethyl group withdraws electrons, which may enhance electrophilic reactivity . The phenyloxane group in the target compound introduces steric hindrance, likely reducing binding flexibility compared to Compound 4’s smaller substituents.

Biological Interactions: Urea derivatives like Compound 4 are known to inhibit kinases (e.g., VEGF-R2) due to hydrogen-bonding interactions with ATP-binding pockets. The target compound’s phenyloxane group may hinder such interactions unless offset by complementary hydrophobic pockets . Piperazine derivatives (e.g., RA [2,4]) often target serotonin or dopamine receptors, but their structural divergence from the target compound limits direct pharmacological comparisons .

Synthetic Challenges :

  • The target compound’s tetrahydropyran ring may require specialized cyclization steps, whereas Compound 4’s synthesis leverages carbamate chemistry for urea formation .

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